N-methyl-5,6,7,8-tetrahydroquinolin-4-amine chemical structure and physicochemical properties
N-methyl-5,6,7,8-tetrahydroquinolin-4-amine chemical structure and physicochemical properties
An In-Depth Technical Whitepaper on the Structural Profiling and Mechanistic Exploitation of N-methyl-5,6,7,8-tetrahydroquinolin-4-amine in DNPH1-Targeted Oncology.
Executive Summary
The landscape of precision oncology has increasingly focused on exploiting synthetic lethality within DNA damage response (DDR) pathways. While Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of BRCA-deficient tumors, acquired resistance remains a critical clinical hurdle [1]. Enter N-methyl-5,6,7,8-tetrahydroquinolin-4-amine , a highly optimized chemical scaffold that acts as a potent inhibitor of 2'-Deoxynucleoside 5'-Monophosphate Glycosidase (DNPH1). By blocking DNPH1, this molecule intentionally corrupts the cellular nucleotide pool, driving the accumulation of toxic metabolites that re-sensitize resistant cancer cells to PARP inhibitors [2].
As a Senior Application Scientist, I have structured this guide to dissect the physicochemical rationale behind this molecule's design, map its biological signaling axis, and provide self-validating experimental workflows for researchers developing next-generation DDR therapeutics.
Chemical Structure and Physicochemical Rationale
N-methyl-5,6,7,8-tetrahydroquinolin-4-amine (CAS: 2059949-83-4) is not a random chemical entity; it is the product of rigorous structure-activity relationship (SAR) optimization [3].
The Causality of the Scaffold
Early iterations of DNPH1 inhibitors utilized a fully aromatic 4-methylaminoquinoline core. While these molecules bound the target, their planar aromaticity led to poor membrane permeability and high recognition by cellular efflux pumps (e.g., P-glycoprotein). To solve this, medicinal chemists saturated the aromatic ring to create a tetrahydroquinoline (cyclohexane-fused) core [3].
This deliberate structural modification breaks molecular planarity, increasing the fraction of sp3-hybridized carbons (Fsp3). The result is a dramatic improvement in Caco-2 permeability and a reduction in efflux ratios, without sacrificing the critical hydrogen-bonding network provided by the 4-methylamino group in the DNPH1 active site [3].
Quantitative Physicochemical Profile
| Property | Value | Mechanistic Significance |
| Chemical Name | N-methyl-5,6,7,8-tetrahydroquinolin-4-amine | Optimized non-nucleoside inhibitor scaffold. |
| CAS Number | 2059949-83-4 | Unique registry identifier [4]. |
| Molecular Formula | C10H14N2 | Low molecular weight ensures high ligand efficiency [4]. |
| Molecular Weight | 162.23 g/mol | Highly favorable for oral bioavailability [4]. |
| Target Affinity (pIC50) | ~7.1 | High potency against isolated DNPH1 enzyme [3]. |
| Permeability (Caco-2) | High ( Papp > 15 ×10−6 cm/s) | Saturation of the ring lowers efflux ratio [3]. |
Mechanistic Biology: The DNPH1 Synthetic Lethality Axis
DNPH1 functions as a cellular "housekeeper" or nucleotide pool sanitizer. Its primary role is to hydrolyze 5-hydroxymethyl-2'-deoxyuridine-5'-monophosphate (hmdUMP), preventing this abnormal nucleotide from being phosphorylated and incorporated into genomic DNA [5].
When N-methyl-5,6,7,8-tetrahydroquinolin-4-amine inhibits DNPH1, hmdUMP accumulates, converts to hmdUTP, and is integrated into the DNA strand. The cell attempts to repair this via the SMUG1 glycosylase, which excises the aberrant base, leaving an abasic site. In healthy cells, this is repaired. However, in BRCA1/2-deficient cancer cells treated with PARP inhibitors, these abasic sites trap PARP enzymes, leading to replication fork collapse, catastrophic DNA double-strand breaks, and apoptosis [1].
DNPH1 inhibition pathway driving synthetic lethality in BRCA-deficient cells.
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity, every assay must be designed to internally flag false positives. Below are the field-proven methodologies for validating DNPH1 inhibitors.
Protocol A: FRET-Based Target Engagement with Orthogonal Validation
Purpose: To confirm direct, specific binding of the tetrahydroquinoline derivative to the DNPH1 active site [5]. Causality & Self-Validation: Fluorescence Resonance Energy Transfer (FRET) is highly scalable but prone to auto-fluorescent artifacts. To make this a self-validating system, all FRET hits must be orthogonally confirmed using Surface Plasmon Resonance (SPR), a label-free biophysical technique that confirms true 1:1 binding kinetics [5].
Step-by-Step Methodology:
-
Protein Preparation: Purify recombinant human DNPH1 with an N-terminal His-tag.
-
Tracer Incubation: Incubate 10 nM DNPH1 with a known fluorescently tagged weak-binding tracer (e.g., a thiadiazine derivative) in assay buffer (50 mM Tris pH 7.4, 100 mM NaCl, 0.01% Tween-20).
-
Compound Titration: Dispense N-methyl-5,6,7,8-tetrahydroquinolin-4-amine in a 10-point dose-response curve (ranging from 10 μ M to 0.1 nM).
-
Signal Acquisition: Measure the FRET emission ratio. A decrease in signal indicates the compound has successfully displaced the tracer.
-
Orthogonal SPR Validation: Immobilize DNPH1 on a CM5 sensor chip. Flow the compound over the chip at varying concentrations to calculate the precise KD (dissociation constant) and rule out non-specific aggregation.
Protocol B: BRCA-Deficient Cell Viability Assay (Synthetic Lethality)
Purpose: To demonstrate that the compound selectively kills cancer cells in combination with PARP inhibitors. Causality & Self-Validation: Toxicity could arise from off-target poisoning. To validate that cell death is mechanistically driven by DNPH1 inhibition, we use an isogenic control system . The compound must kill BRCA-mutant cells while leaving BRCA-wildtype (WT) cells functionally intact [5].
Step-by-Step Methodology:
-
Cell Seeding: Plate SUM149PT cells (BRCA1-mutant) and an isogenic BRCA1-WT control line in 384-well plates at 1,000 cells/well.
-
Co-Treatment: Treat cells with a sub-lethal dose of a PARP inhibitor (e.g., Olaparib) combined with varying concentrations of the DNPH1 inhibitor.
-
Incubation: Incubate for 5 days at 37°C, 5% CO2 to allow for multiple rounds of DNA replication (necessary for hmdUTP incorporation and PARP trapping).
-
Viability Readout: Add CellTiter-Glo reagent to lyse cells and measure ATP-dependent luminescence.
-
Data Analysis: Calculate the IC50 . A valid DNPH1 inhibitor will show a >10-fold shift in potency between the BRCA-mutant and BRCA-WT lines.
Self-validating screening workflow for evaluating DNPH1 targeted inhibitors.
Future Perspectives in Drug Development
The optimization of the tetrahydroquinoline scaffold represents a major leap in targeting nucleotide metabolism. Moving forward, researchers are utilizing this high-affinity binder not just as a standalone inhibitor, but as a warhead for Proteolysis Targeting Chimeras (PROTACs). By attaching N-methyl-5,6,7,8-tetrahydroquinolin-4-amine to an E3 ligase recruiter via a chemical linker, it is possible to drive the complete targeted degradation of the DNPH1 protein, potentially achieving even deeper and more sustained synthetic lethality in resistant tumors [6].
References
-
Journal of Medicinal Chemistry (ACS Publications). "Discovery and Optimization of a Non-Nucleoside-Based Series of Inhibitors of 2′-Deoxynucleoside 5′-Monophosphate Glycosidase (DNPH1)." URL:[Link]
-
Science (The Francis Crick Institute). "Targeting the nucleotide salvage factor DNPH1 sensitizes BRCA-deficient cells to PARP inhibitors." URL:[Link]
-
Ailurus Bio. "DNPH1: A Cellular Gatekeeper or Cancer's Achilles' Heel?" URL: [Link]
Sources
- 1. Targeting the nucleotide salvage factor DNPH1 sensitizes BRCA-deficient cells to PARP inhibitors | Crick [crick.ac.uk]
- 2. Ailurus Protein gallery: DNPH1: A Cellular Gatekeeper or Cancer's Achilles' Heel? [ailurus.bio]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
